molecular formula C12H15NO3 B12009616 5-(3,4-Xylyloxymethyl)-2-oxazolidinone

5-(3,4-Xylyloxymethyl)-2-oxazolidinone

Cat. No.: B12009616
M. Wt: 221.25 g/mol
InChI Key: JLXQUPQQJIJRCC-UHFFFAOYSA-N
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Description

5-(3,4-Xylyloxymethyl)-2-oxazolidinone is an organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of an oxazolidinone ring substituted with a xylyloxymethyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Xylyloxymethyl)-2-oxazolidinone typically involves the reaction of 3,4-xylyl alcohol with an appropriate oxazolidinone precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Xylyloxymethyl)-2-oxazolidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(3,4-Xylyloxymethyl)-2-oxazolidinone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-Xylyloxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Xylyloxymethyl)-2-oxazolidinone is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

5-[(3,4-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO3/c1-8-3-4-10(5-9(8)2)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)

InChI Key

JLXQUPQQJIJRCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CNC(=O)O2)C

Origin of Product

United States

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